

# comparing Odm-203 and dovitinib selectivity profiles

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Kinase Selectivity Profiles of **ODM-203** and Dovitinib

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profiles of two multi-kinase inhibitors, **ODM-203** and dovitinib, with a focus on their activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

#### Introduction to the Inhibitors

**ODM-203** is a novel, orally available inhibitor that demonstrates equipotent activity against both FGFR and VEGFR families.[1][2][3] It is recognized for its high selectivity, with inhibitory effects concentrated on its primary targets.[1]

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several classes of receptor tyrosine kinases (RTKs), including class III (e.g., FLT3, c-Kit), class IV (FGFRs), and class V (VEGFRs).[4][5][6] Its broader spectrum of activity distinguishes it from more selective inhibitors.[4]

#### **Comparative Kinase Inhibition Profile**

The selectivity of **ODM-203** and dovitinib has been evaluated in various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different kinases.



**Biochemical IC50 Data** 

| Kinase Target   | ODM-203 IC50 (nM) | Dovitinib IC50 (nM) |
|-----------------|-------------------|---------------------|
| FGFR Family     |                   |                     |
| FGFR1           | 11[7]             | 8[5][6]             |
| FGFR2           | 16[7]             | 21[8]               |
| FGFR3           | 6[7]              | 9[5][6]             |
| FGFR4           | 35[7]             | -                   |
| VEGFR Family    |                   |                     |
| VEGFR1          | 26[7]             | 10[5][6]            |
| VEGFR2          | 9[7]              | 13[5][6]            |
| VEGFR3          | 5[7]              | 8[5][6]             |
| Key Off-Targets |                   |                     |
| c-Kit           | -<br>-            | 2[5][6]             |
| FLT3            | -                 | 1[5][6]             |
| PDGFRα          | <100[9]           | 27[5]               |
| PDGFRβ          | -                 | 210[5]              |
| CSF-1R          | -                 | 36[5][6]            |
| RET             | <100[9]           | -                   |
| DDR1            | <100[9]           | -                   |

<sup>&</sup>quot;-" indicates data not readily available in the cited sources.

### **Broad Kinase Panel Screening**

In a comprehensive in vitro screen against 317 human kinases at a 1  $\mu$ M concentration, the differing selectivity profiles of the two compounds were stark. **ODM-203** inhibited only 9 additional kinases by more than 70%.[9] In contrast, dovitinib inhibited 74 kinases under the



same conditions, highlighting its broader activity spectrum.[9] Of the few off-targets for **ODM-203**, six were inhibited with an IC50 of less than 100 nM, including DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2.[9]

### **Signaling Pathways and Experimental Workflows**

To contextualize the activity of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental methods used to determine their selectivity.

#### **FGFR/VEGFR Signaling Pathway**

Both FGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and angiogenesis. Inhibition by compounds like **ODM-203** and dovitinib blocks these downstream signals.





Click to download full resolution via product page

Simplified FGFR/VEGFR Signaling Pathway



Check Availability & Pricing

#### In Vitro Kinase Selectivity Profiling Workflow

The determination of kinase inhibitor selectivity typically follows a standardized workflow, often utilizing radiometric assays. This involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase in the presence of the inhibitor.





Click to download full resolution via product page

General Workflow for Radiometric Kinase Assay



#### **Experimental Protocols**

The IC50 values and selectivity data presented are predominantly derived from in vitro biochemical assays.

Radiometric Kinase Assay (Used for **ODM-203** and Dovitinib Profiling):

This method is considered a gold standard for directly measuring kinase activity.[10]

- Reaction Setup: Specific kinase/substrate pairs are prepared in a standard reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT).[11]
- Inhibitor Addition: The test compounds (ODM-203 or dovitinib) are added in a series of concentrations.
- Reaction Initiation: The kinase reaction is initiated by adding a mix of unlabeled ATP and radiolabeled ATP (e.g., [γ-33P]ATP).[9][11] The ATP concentration is often kept at or near the Km value for each kinase to ensure accurate potency measurement.[12]
- Incubation: The reaction mixtures are incubated for a set period (e.g., 30 minutes at 30°C) to allow for substrate phosphorylation.[13]
- Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose filter paper which binds the substrate.[10][13]
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager.[13] Kinase activity is then expressed as the percentage of remaining activity compared to a vehicle control, and IC50 values are calculated from the doseresponse curves.[9]

## **Selectivity Profile Comparison**

Target Potency: Both ODM-203 and dovitinib are potent inhibitors of FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[1][5] ODM-203 is described as equipotent against both families, meaning it inhibits them with similar potency.[1][2]



- Selectivity: The most significant difference lies in their selectivity. **ODM-203** is a highly selective inhibitor, with minimal off-target activity in broad kinase screening.[9] This suggests a lower potential for side effects mediated by inhibition of other kinases.
- Off-Target Profile: Dovitinib is a multi-targeted inhibitor with significant activity against other RTK families, notably FLT3 and c-Kit, as well as PDGFR and CSF-1R.[4][6] This broader profile may offer therapeutic advantages in cancers driven by these additional targets but also increases the likelihood of off-target effects.[14] The inhibition of 74 kinases in a large panel screen, compared to just 9 for ODM-203, quantitatively underscores this difference.[9]

#### Conclusion

**ODM-203** and dovitinib are both potent inhibitors of the key pro-angiogenic and oncogenic kinases, FGFR and VEGFR. The primary distinction between them is their selectivity profile. **ODM-203** is a highly selective, equipotent inhibitor of the FGFR and VEGFR families with a narrow off-target profile. Dovitinib, while also potent against FGFRs and VEGFRs, exhibits a much broader range of activity against other kinase families. This fundamental difference is critical for researchers selecting an inhibitor for a specific biological question or for drug development professionals considering the therapeutic window and potential side effect profile of a clinical candidate. The choice between a highly selective inhibitor like **ODM-203** and a multi-targeted agent like dovitinib will depend on the specific research or clinical context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]



- 5. medchemexpress.com [medchemexpress.com]
- 6. Dovitinib, class III-V receptor tyrosine kinase inhibitor (ab216312) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing Odm-203 and dovitinib selectivity profiles].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609718#comparing-odm-203-and-dovitinib-selectivity-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com